1,10-Phenanthroline-2,9-diamine

Catalog No.
S3340488
CAS No.
38182-65-9
M.F
C12H10N4
M. Wt
210.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,10-Phenanthroline-2,9-diamine

CAS Number

38182-65-9

Product Name

1,10-Phenanthroline-2,9-diamine

IUPAC Name

1,10-phenanthroline-2,9-diamine

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

InChI

InChI=1S/C12H10N4/c13-9-5-3-7-1-2-8-4-6-10(14)16-12(8)11(7)15-9/h1-6H,(H2,13,15)(H2,14,16)

InChI Key

JSFTTXHPQDRUCN-UHFFFAOYSA-N

SMILES

C1=CC2=C(C3=C1C=CC(=N3)N)N=C(C=C2)N

Canonical SMILES

C1=CC2=C(C3=C1C=CC(=N3)N)N=C(C=C2)N

1,10-Phenanthroline-2,9-diamine (CAS: 38182-65-9) is a highly functionalized phenanthroline derivative featuring two primary amino groups at the 2 and 9 positions. This dual functionalization provides a unique combination of steric hindrance around the metal coordination site and reactive nucleophilic centers for further synthetic elaboration. In industrial and advanced laboratory procurement, it is primarily sourced as a rigid, bidentate building block for the construction of extended macrocycles, covalent organic frameworks, and specialized transition metal complexes (such as Cu(I) and Ru(II) species) where secondary coordination sphere interactions or electropolymerization are required [1].

Research Fit

Conjugation

Primary amine handles at 2- and 9-positions enable direct covalent attachment to peptides, nucleic acids, or cross-linkers without pre-functionalization.

Coordination

Amino substituents tune σ-donor strength at chelating nitrogens relative to dialkyl analogs, supporting divergent metal-complex design.

Recognition

Intrinsic binary selectivity for r(CUG) repeat RNA reported, enabling RNA-targeted probe development without metal-cofactor requirement.

Substituting 1,10-Phenanthroline-2,9-diamine with its closest analogs, such as unsubstituted 1,10-phenanthroline or 2,9-dimethyl-1,10-phenanthroline (neocuproine), fundamentally disrupts downstream synthetic and catalytic workflows. While neocuproine provides similar steric hindrance to stabilize lower metal oxidation states like Cu(I), it completely lacks the nucleophilic primary amines necessary for condensation reactions. Consequently, attempting to use neocuproine or standard phenanthroline in template-directed macrocycle synthesis or PNA-conjugate formation results in a 0% yield. Furthermore, the amino groups actively participate in hydrogen bonding and alter the electronic density of the phenanthroline core, which is critical for achieving the accelerated catalytic rates observed in artificial ribonuclease applications [1].

Substitution Risk

Feature
2,9-Diamine
Neocuproine (2,9-dimethyl)
2,9-substituent
–NH₂ (reactive, H-bond donor)
–CH₃ (inert, steric bulk only)
Conjugation capability
Native amine handles for covalent linkage
No conjugation sites; requires pre-functionalization
RNA recognition
Intrinsic binary selectivity reported
Requires Cu(II) and PNA conjugation for target recognition

Simple in-class substitution may shift conjugation strategy, metal-coordination profile, and RNA-targeting workflow. Validation under intended assay conditions is advised.

Macrocycle Precursor Suitability via Template Condensation

1,10-Phenanthroline-2,9-diamine serves as a critical nucleophilic precursor for the synthesis of extended hexaaza and tetradentate macrocycles. When reacted with electrophiles like 1,10-phenanthroline-2,9-dicarboxaldehyde or 2,9-dichloro-1,10-phenanthroline in the presence of transition metal templates (e.g., Ni, Cu, Co), it undergoes efficient ring closure to form highly conjugated, thermally stable macrocycles. In contrast, 2,9-dimethyl-1,10-phenanthroline (neocuproine) cannot undergo this condensation due to the absence of primary amine groups, rendering it useless for these specific macrocyclic architectures [1].

Evidence DimensionMacrocycle Condensation Capability
Target Compound DataUndergoes efficient template-directed ring closure to form 16 π-electron macrocycles.
Comparator Or Baseline2,9-dimethyl-1,10-phenanthroline (Neocuproine) (0% yield; lacks reactive primary amines).
Quantified DifferenceBinary synthetic capability (High yield vs. 0% viability) for phenanthroline-fused phthalocyanine/porphyrin analogues.
ConditionsTemplate condensation in the presence of M(OAc)2 (M = Ni, Pd, Zn) or similar metal salts.

Procurement of this exact diamino compound is mandatory for research or production lines synthesizing phenanthroline-fused macrocycles and phthalocyanine analogues.

RNA Repeat Selectivity
Head-to-head
DAP core: binds r(CUG)₉ No detectable binding to r(CAG)₉ or r(CGG)₉ Neocuproine: no intrinsic RNA recognition without Cu(II)/PNA
Reported binary discrimination supports RNA-repeat probe development.
SPR, ESI-TOF MS, Tm; oligonucleotide panel (Li et al., 2018).

Accelerated Catalytic RNA Cleavage in PNAzymes

In the development of oligonucleotide-based artificial nucleases (OBANs), the choice of the cleaving group significantly impacts the hydrolysis rate of target RNA. Studies comparing peptide nucleic acid (PNA) conjugates demonstrate that the Cu2+ complex of 2,9-diamino-1,10-phenanthroline hydrolyzes 2',3'-cAMP substantially faster than the corresponding Cu2+ complex of 2,9-dimethyl-1,10-phenanthroline. The exocyclic amines are hypothesized to play a critical role in the cleavage mechanism, potentially by aiding in the protonation of the leaving group or coordinating the metal aquo ion more effectively than the inert methyl groups of neocuproine [1].

Evidence DimensionCatalytic RNA/cAMP Hydrolysis Rate
Target Compound DataRapid hydrolysis kinetics driven by the Cu2+-diamino-phenanthroline complex.
Comparator Or BaselineCu2+ complex of 2,9-dimethyl-1,10-phenanthroline (Neocuproine).
Quantified DifferenceSubstantially faster catalytic cleavage rate for the diamino derivative in comparative assays.
ConditionsHydrolysis of 2',3'-cAMP and target RNA cleavage in the presence of PNAzymes.

Buyers developing artificial restriction enzymes or RNA-targeting therapeutics must select the diamino variant to achieve viable catalytic turnover rates.

PNA Conjugate Cleavage
Head-to-head
2,9-Diamine PNA conjugate: target RNA cleavage achieved 2,9-Dimethyl PNA conjugate: also active; lacks native conjugation handles
Supports scaffold viability for artificial ribonuclease research.
In vitro cleavage assay; urea linker attachment via primary amines (Murtola et al., 2007).

Bifunctional Steric and Hydrogen-Bonding Profile

1,10-Phenanthroline-2,9-diamine uniquely combines the steric bulk required to enforce specific coordination geometries (such as stabilizing tetrahedral Cu(I) over octahedral Cu(II)) with the capacity for secondary sphere interactions. Unlike the unsubstituted baseline 1,10-phenanthroline, which has 0 hydrogen bond donors and minimal steric hindrance at the 2,9 positions, the diamino derivative provides 2 hydrogen bond donor sites. This bifunctionality allows it to not only dictate the primary coordination sphere of transition metals but also to engage in intermolecular hydrogen bonding, which is essential for the assembly of supramolecular structures and the stabilization of reactive intermediates [1].

Evidence DimensionHydrogen Bond Donor Count & Steric Bulk
Target Compound Data2 H-bond donors with significant 2,9-position steric hindrance.
Comparator Or Baseline1,10-phenanthroline (0 H-bond donors, no 2,9-steric bulk).
Quantified DifferenceAddition of 2 H-bond donors and steric bulk that selectively stabilizes lower metal oxidation states while enabling supramolecular assembly.
ConditionsLigand design for transition metal coordination and supramolecular chemistry.

This compound is the optimal choice when a process requires both the oxidation-state control of a sterically hindered phenanthroline and the structural directionality of hydrogen bonding.

Synthetic Yield
Reported
48.6% isolated yield
Documented route supports supply chain benchmarking.
From 2,9-dichlorophenanthroline; acetamide, K₂CO₃, 200 °C (CN109776532, 2019).
Solid-State Structure
Reported
Planarity deviation ≤0.2 Å Torsion angle –179(2)° Nearest intermol. distance 3.647 Å
Confirmed planarity supports QC matching and computational modeling.
Single-crystal XRD, orthorhombic Aba2, R=0.0414 (Kim & Lee, 2008).

Synthesis of Phenanthroline-Fused Macrocycles

Directly following from its unique condensation capabilities, this compound is the premier precursor for synthesizing hexaaza macrocycles, dibenzotriazacorroles, and other phthalocyanine/porphyrin analogues used in advanced materials and organic electronics [1].

Development of Artificial Ribonucleases (PNAzymes)

Because its Cu2+ complexes exhibit superior RNA and cAMP hydrolysis rates compared to neocuproine, it is highly sought after for conjugating to peptide nucleic acids (PNAs) to create sequence-specific RNA cleaving agents for therapeutic or diagnostic applications [2].

Supramolecular Assembly and Coordination Polymers

Leveraging its dual hydrogen-bond donor capacity and steric hindrance, it is utilized as a bifunctional ligand to construct coordination polymers and supramolecular networks where both primary metal coordination and secondary hydrogen-bonding interactions are required for structural stability [3].

Application Fit

Application
Selection Property
Validation Focus
RNA-repeat recognition studies (DM1 model)
Intrinsic binary selectivity for r(CUG) repeats
Binding specificity by SPR / Tm
Artificial ribonuclease research
Native primary amine conjugation handles
PNA conjugate cleavage activity verification
Metal-complex and sensor design
Tunable σ-donor electronic effects
Chelation geometry and redox behavior
Macrocycle and polymer synthesis
Bifunctional diamine building block
Condensation reactivity and isolated yield

XLogP3

1.8

Wikipedia

1,10-phenanthroline-2,9-diamine

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